Defined (3aS,7aR) Stereochemistry vs. Racemate: Guaranteed Enantiomeric Identity
The target compound is supplied as the single (3aS,7aR) enantiomer with a minimum purity specification of 95% [1]. In contrast, the racemic mixture rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine contains a 1:1 mixture of (3aS,7aR) and (3aR,7aS) enantiomers, effectively providing only 50% of the desired stereoisomer per unit mass [2]. The opposite enantiomer (3aR,7aS) is available separately (CAS 1486470-66-9) but cannot substitute the (3aS,7aR) form in stereospecific reactions without producing the incorrect diastereomer [2]. No quantitative optical rotation data are publicly available for either enantiomer; however, the documented CAS registry and IUPAC stereodescriptors confirm distinct chemical identities .
| Evidence Dimension | Stereochemical identity and purity |
|---|---|
| Target Compound Data | Single enantiomer (3aS,7aR); purity ≥95% (vendor specification) |
| Comparator Or Baseline | Racemate rac-(3aR,7aS): 50% (3aS,7aR) + 50% (3aR,7aS); Opposite enantiomer (3aR,7aS): CAS 1486470-66-9 |
| Quantified Difference | Target provides 100% of desired enantiomer vs. 50% from racemate; opposite enantiomer is structurally non-interchangeable |
| Conditions | Vendor certificate of analysis; stereochemistry assigned by IUPAC convention |
Why This Matters
Procurement of the single enantiomer eliminates the need for chiral separation, reduces material waste, and ensures reproducible stereochemical outcomes in downstream asymmetric synthesis.
- [1] Enamine LLC. (3aS,7aR)-2-benzyl-octahydro-1H-isoindol-5-amine, Product No. EN300-36820, Purity 95%. Available at: https://www.chembase.cn/molecule-256672.html View Source
- [2] VulcanChem. rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine. Available at: https://www.vulcanchem.com/product/rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine; and ChemBase. (3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine, CAS 1486470-66-9. Available at: https://www.chembase.cn/molecule-282837.html View Source
